molecular formula C6H9N3O3 B14010940 5-Amino-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione CAS No. 54632-31-4

5-Amino-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B14010940
CAS No.: 54632-31-4
M. Wt: 171.15 g/mol
InChI Key: JOTUKEZMWVOABJ-UHFFFAOYSA-N
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Description

5-Amino-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of amino and hydroxy groups at positions 5 and 6, respectively, and methyl groups at positions 1 and 3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dimethylbarbituric acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Scientific Research Applications

5-Amino-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions with the target molecules. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-dimethyluracil: Similar structure but lacks the hydroxy group at position 6.

    5,6-Diamino-1,3-dimethyluracil: Contains an additional amino group at position 6.

    6-Hydroxy-1,3-dimethyluracil: Similar structure but lacks the amino group at position 5.

Uniqueness

5-Amino-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in various applications .

Properties

CAS No.

54632-31-4

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

5-amino-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C6H9N3O3/c1-8-4(10)3(7)5(11)9(2)6(8)12/h10H,7H2,1-2H3

InChI Key

JOTUKEZMWVOABJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N)O

Origin of Product

United States

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